2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification
The systematic nomenclature of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is [(E)-(4-chlorophenyl)methylideneamino]thiourea, which reflects the (E)-stereochemistry around the carbon-nitrogen double bond and the presence of the 4-chlorophenyl substituent. This nomenclature system clearly indicates the spatial arrangement of atoms and the specific substitution pattern on the aromatic ring.
The compound is known by numerous synonyms that reflect different naming conventions and historical usage in chemical literature. The most commonly encountered synonyms include 2-(4-Chlorobenzylidene)hydrazinecarbothioamide, 4-chlorobenzaldehyde thiosemicarbazone, and Hydrazinecarbothioamide, 2-[(4-chlorophenyl)methylene]-, (2E)-. Additional synonyms such as p-Chlorobenzaldehyde thiosemicarbazone and 1-(4-CHLOROBENZYLIDENE)THIOSEMICARBAZIDE are frequently used in chemical databases and research publications.
The Chemical Abstracts Service registry number for this compound is 5706-80-9, which serves as a unique identifier in chemical databases worldwide. Other important database identifiers include the ChemSpider identification number 4938594 and the PubChem Compound Identification number 6433444. These standardized identifiers ensure accurate communication and data retrieval across different chemical information systems.
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQYDLGFZXBIK-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-80-9 | |
| Record name | NSC8277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide . The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzaldehyde+Thiosemicarbazide→this compound
Chemical Reactions Analysis
Condensation with Thiocarbohydrazide
This compound undergoes condensation with thiocarbohydrazide to form thiocarbohydrazones, which serve as precursors for heterocyclic systems. The reaction occurs in ethanol/water (5:1 ratio) under acidic conditions (e.g., acetic acid or HCl) at 75°C for 4 hours .
Example Reaction:
Sulfonylation with Aromatic Sulfonyl Chlorides
The compound reacts with benzenesulfonyl chloride in dichloromethane to form sulfonamide derivatives, which exhibit enhanced pharmacological properties. Sodium carbonate acts as a base, and the reaction proceeds at room temperature overnight .
Key Data:
-
IR Peaks (4d derivative): 3296 cm⁻¹ (NH), 1647 cm⁻¹ (C=N), 1333 cm⁻¹ (S=O) .
-
¹H NMR (4d): δ 8.44 (s, CH=N), 7.39–7.87 (m, aromatic protons) .
Coordination with Transition Metals
The compound forms stable complexes with Mn(II), Cu(II), and Zn(II) ions. Reactions occur in ethanol under reflux, with the ligand acting as a tridentate chelator via sulfur, nitrogen, and oxygen atoms .
| Metal Complex | Key Characteristics |
|---|---|
| [Mn(L)Cl] | Octahedral geometry, paramagnetic |
| [Cu(L)Cl] | Square planar geometry, high stability |
Spectroscopic Evidence:
-
FT-IR Shifts: Thiocarbonyl (C=S) stretch shifts from ~1250 cm⁻¹ (free ligand) to ~1220 cm⁻¹ (complexed) .
Heterocyclic Derivative Formation
The thiourea moiety facilitates cyclization reactions to generate pharmacologically active heterocycles like 1,3,4-thiadiazoles and triazoles .
Example Pathway:
Applications: Anticancer and antimicrobial agents .
a) Oxidation
Controlled oxidation with H₂O₂ converts the thiocarbonyl (C=S) group to sulfoxide (C-SO) or sulfone (C-SO₂) derivatives, altering electronic properties .
b) Reduction
NaBH₄ reduces the hydrazone (-CH=N-) bond to yield hydrazine intermediates, useful for further functionalization .
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has been investigated for its potential as an antitubercular agent . It exhibits activity against Mycobacterium tuberculosis, targeting enzymes involved in the biosynthesis of mycolic acids essential for the mycobacterial cell wall. The compound's mechanism involves binding to the active sites of these enzymes, inhibiting their activity and disrupting cell wall synthesis.
Cancer Research
The compound has shown promising anticancer properties . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis and cause cell cycle arrest in cancer cells by interacting with key signaling pathways such as PI3K/Akt/mTOR .
A notable study revealed that derivatives of this compound demonstrated significant activity against MCF-7 breast carcinoma cells, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has demonstrated substantial antimicrobial properties , effective against both bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Its mechanism likely involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antitubercular Activity : A study demonstrated that this compound effectively inhibits mycobacterial growth at lower doses without significant toxicity.
- Cytotoxicity in Cancer Cells : Research on derivatives found that they significantly reduced cell viability in various cancer cell lines, indicating strong potential for further development as anticancer agents .
- Antimicrobial Efficacy : Laboratory tests confirmed its effectiveness against multiple pathogens, suggesting applications in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to the death of the bacteria.
In cancer research, the compound and its derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways, such as the VEGFR-2 tyrosine kinase pathway . This leads to cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Spectroscopic Properties
NMR Spectroscopy :
- The ¹H NMR spectrum of this compound shows a singlet at δ 8.2–8.5 ppm for the hydrazone proton (N=CH), while the aromatic protons resonate at δ 7.3–7.8 ppm . Chlorine substituents deshield adjacent protons, causing downfield shifts compared to methoxy or methyl analogs .
- ¹³C NMR spectra exhibit characteristic signals for the thiocarbonyl carbon (C=S) at δ 175–180 ppm and the imine carbon (C=N) at δ 145–150 ppm .
IR Spectroscopy :
Antiproliferative Activity
- CL-02 (4-Cl) : Exhibits moderate activity against cancer cell lines (IC₅₀ = 12–18 µM), attributed to DNA intercalation and topoisomerase IIα inhibition .
- CL-05 (4-NO₂): Higher potency (IC₅₀ = 8–10 µM) due to enhanced electrophilicity, facilitating DNA damage .
- CL-03 (4-OCH₃) : Reduced activity (IC₅₀ > 20 µM) owing to decreased membrane permeability .
Biological Activity
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide, a compound with the CAS number 5706-80-9, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
This compound is characterized by the presence of a hydrazine moiety and a carbothioamide group, which are known to influence its reactivity and biological interactions. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, it has shown potent activity against various cancer cell lines, including MCF-7 breast carcinoma cells.
Case Study: Anticancer Effects
A study synthesized several sulfonamide derivatives, including this compound, and evaluated their cytotoxic effects on MCF-7 cells. The results indicated that this compound exhibited notable antiproliferative activity with an IC50 value that suggests effective inhibition of cancer cell growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.2 | MCF-7 |
| Doxorubicin (control) | 10.5 | MCF-7 |
The study utilized molecular docking to analyze binding interactions between the compound and target proteins involved in cancer proliferation, confirming its potential as a therapeutic agent .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
Antioxidant Testing
The DPPH radical scavenging assay was employed to assess the antioxidant activity of this compound compared to gallic acid, a standard reference antioxidant. The findings revealed that while the compound exhibited some antioxidant properties, it was less effective than gallic acid.
| Concentration (mg/ml) | % Scavenging Activity |
|---|---|
| 0.25 | 30% |
| 0.5 | 45% |
| 1 | 55% |
The results indicated that at higher concentrations, the compound's ability to scavenge free radicals improved but still lagged behind established antioxidants .
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways. The molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival pathways.
Q & A
Basic Research Question
- Potentiodynamic Polarization : Measures corrosion current density and potential shifts to classify inhibitors as anodic, cathodic, or mixed-type (e.g., similar compounds show ~97% efficiency at 200 ppm in HCl) .
- Gravimetric Analysis : Quantifies mass loss of metal substrates in corrosive media over time .
- Surface Morphology (SEM/EDS) : Assesses inhibitor adsorption on metal surfaces .
What methodologies are used to assess the biological activity of this compound derivatives?
Basic Research Question
- Enzyme Inhibition Assays : For α-glucosidase/α-amylase, spectrophotometric methods monitor substrate hydrolysis inhibition (IC₅₀ values calculated using dose-response curves) .
- Antimicrobial Screening : Broth microdilution or agar diffusion assays against bacterial/fungal strains (MIC/MBC values reported) .
How do computational approaches enhance the understanding of structure-activity relationships in hydrazine-carbothioamide derivatives?
Advanced Research Question
- Molecular Docking : Predicts binding interactions with target enzymes (e.g., α-glucosidase active sites) using software like AutoDock .
- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to correlate reactivity with inhibition efficiency .
- QSAR Models : Links substituent effects (e.g., electron-withdrawing groups like -Cl) to biological or corrosion inhibition activity .
What advanced structural characterization techniques are applicable to this compound?
Advanced Research Question
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELX for refinement .
- Hirshfeld Surface Analysis : Maps crystal packing and non-covalent interactions (e.g., π-π stacking, halogen contacts) .
How do substituents on the benzylidene moiety influence biological or physicochemical properties?
Advanced Research Question
- Electron-Withdrawing Groups (-Cl, -NO₂) : Enhance corrosion inhibition by increasing adsorption on metal surfaces via charge transfer .
- Steric Effects : Bulky substituents (e.g., -OCH₃) may reduce antimicrobial activity by hindering target binding .
- Polar Groups (-OH) : Improve solubility but may alter metabolic stability in drug design .
What experimental strategies are employed to study the stability and degradation of hydrazine-carbothioamide derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
